N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Overview
Description
N-(2,4-Difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound characterized by its unique chemical structure, which includes multiple fluorine atoms and a chromeno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-difluorophenylamine with a suitable trifluoromethylated chromeno[2,3-b]pyridine derivative under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are critical to achieving high yields.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and purity. The use of catalysts and advanced purification techniques, such as column chromatography, helps in achieving the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential pharmaceutical applications.
Biology: It serves as a tool in biological studies to investigate the effects of fluorinated molecules on biological systems, including enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its fluorine atoms can enhance the bioactivity and metabolic stability of pharmaceuticals.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and specialty chemicals, benefiting from its unique structural properties.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound's binding affinity to these targets, leading to biological activity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include enzymes, receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide
N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
Uniqueness: N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide stands out due to its unique chromeno[2,3-b]pyridine core and trifluoromethyl group, which contribute to its distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F5N2O3/c21-9-5-6-14(13(22)7-9)26-18(29)12-8-11-16(28)10-3-1-2-4-15(10)30-19(11)27-17(12)20(23,24)25/h1-8H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLUVRQGRMWYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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